Fmoc-Tle-OH

Descripción general

Descripción

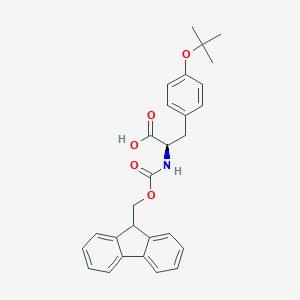

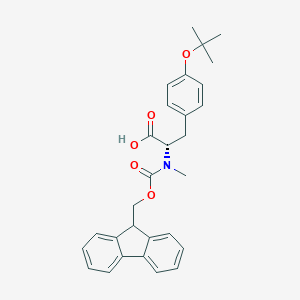

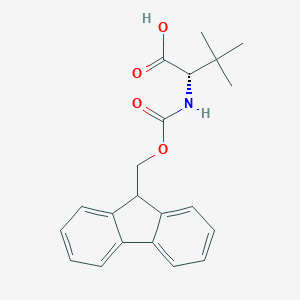

Fmoc-L-tert-leucine, also known as Fmoc-Tle-OH, is a versatile reactant used in various fields . It has been used in the discovery of potent antagonists of antiapoptotic protein X-linked inhibitor of apoptosis (XIAP) for the treatment of cancer . The molecular formula of Fmoc-L-tert-leucine is C21H23NO4 .

Synthesis Analysis

The 9-Fluorenylmethoxycarbonyl (Fmoc) strategy is the most used strategy in solid phase peptide synthesis (SPPS) and remains valid even forty years after its implementation . The chemical formation of the peptide bond has long fascinated and challenged organic chemists. It requires not only the activation of the carboxyl group of an amino acid but also the protection of the Na-amino group .

Molecular Structure Analysis

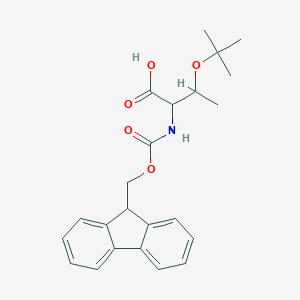

The empirical formula of Fmoc-L-tert-leucine is C21H23NO4 . The molecular weight is 353.41 .

Chemical Reactions Analysis

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Physical And Chemical Properties Analysis

Fmoc-L-tert-leucine has a melting point of 124-127°C and a predicted boiling point of 554.1±33.0 °C . The predicted density is 1.209±0.06 g/cm3 . It is soluble in DMSO (≥ 35.3mg/mL) and EtOH (≥ 49.6 mg/mL) .

Aplicaciones Científicas De Investigación

Fmoc-Tle-OH: Un análisis exhaustivo de las aplicaciones de la investigación científica

Síntesis de péptidos: this compound se utiliza ampliamente en la síntesis de péptidos, particularmente en la síntesis de péptidos en fase sólida (SPPS). El grupo Fmoc (9-fluorenilmetoxicarbonilo) sirve como protección temporal para el grupo amino, lo que permite la adición secuencial de aminoácidos para formar péptidos. Este método es crucial para crear péptidos cíclicos, que son conocidos por su estabilidad y potencial como agentes terapéuticos .

Formación de hidrogeles: this compound también encuentra aplicación en la formación de hidrogeles, que son redes de cadenas poliméricas que pueden retener una gran cantidad de agua. Estos hidrogeles se utilizan en diversas aplicaciones biomédicas, como sistemas de administración de fármacos y andamios de ingeniería de tejidos. Las propiedades de autoensamblaje de los aminoácidos Fmoc los convierten en hidrogeles de bajo peso molecular efectivos .

Aplicaciones biomédicas: La naturaleza autoensamblable de los derivados de this compound los hace adecuados para crear matrices extracelulares para el cultivo celular. Estas matrices pueden soportar la adhesión, la supervivencia y la duplicación de las células, lo que las hace valiosas en la ingeniería de tejidos y la medicina regenerativa .

Mecanismo De Acción

Target of Action

Fmoc-Tle-OH, also known as Fmoc-L-tert-leucine or Fmoc-tBu-Gly-OH, is a derivative of the amino acid leucine . As an amino acid derivative, it primarily targets the protein synthesis machinery in cells, specifically the ribosomes that are responsible for peptide chain elongation .

Mode of Action

This compound is used in solid-phase peptide synthesis (SPPS) as a building block . The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino group during peptide synthesis . It is removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway influenced by this compound is protein synthesis. Specifically, it is involved in the elongation step of peptide chain formation during translation . The Fmoc group’s removal allows the amino acid to be incorporated into the growing peptide chain .

Result of Action

The primary result of this compound’s action is the synthesis of peptides. By serving as a building block in peptide synthesis, it contributes to the formation of proteins, which are crucial for numerous biological functions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its stability can be affected by light and temperature . It is recommended to store this compound in a dry, cool place, away from light . Furthermore, the efficiency of Fmoc group removal can be influenced by the choice of base and reaction conditions .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Fmoc-L-tert-leucine plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during these processes. For instance, it reacts with the amine group of an amino acid during peptide bond formation . The nature of these interactions is largely determined by the chemical properties of Fmoc-L-tert-leucine, including its reactivity and stability under different conditions .

Cellular Effects

The effects of Fmoc-L-tert-leucine on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the production of peptides, which can have various roles in cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the nature of the peptides being synthesized.

Molecular Mechanism

The molecular mechanism of action of Fmoc-L-tert-leucine involves its role as a protecting group in peptide synthesis . It protects the amine group of an amino acid from reacting prematurely during the synthesis process . Once the peptide bond is formed, the Fmoc group can be removed under basic conditions, allowing the peptide chain to continue growing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-tert-leucine can change over time, particularly during the course of a peptide synthesis reaction . The compound is stable under the conditions used for peptide synthesis, but it can be removed when the conditions are made basic . This property is crucial for its role in peptide synthesis, as it allows for the controlled growth of the peptide chain .

Metabolic Pathways

Fmoc-L-tert-leucine is involved in the metabolic pathway of peptide synthesis During this process, it interacts with various enzymes and other biomolecules

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOHGJIGTNUNNC-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359658 | |

| Record name | Fmoc-L-tert-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132684-60-7 | |

| Record name | Fmoc-L-tert-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

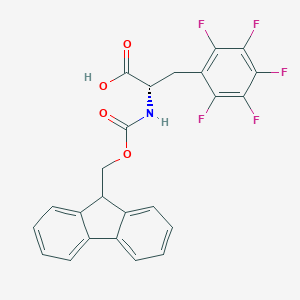

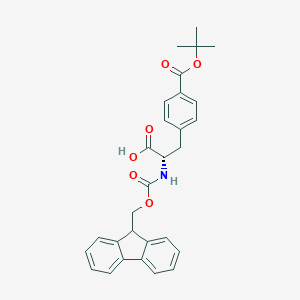

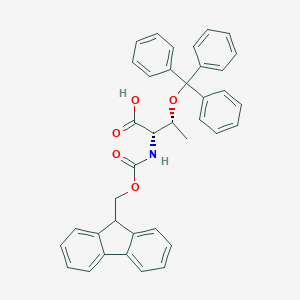

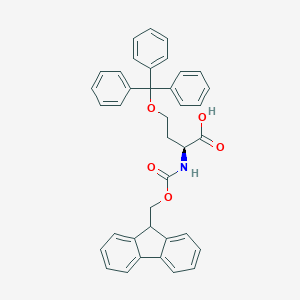

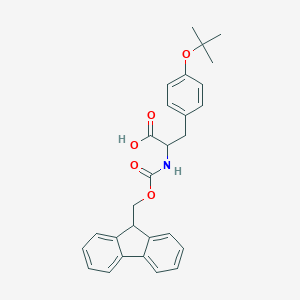

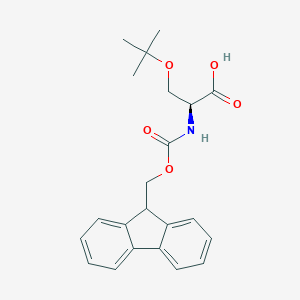

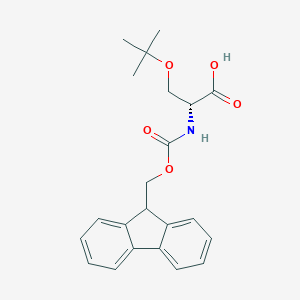

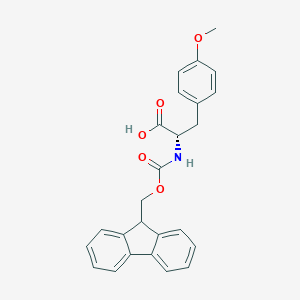

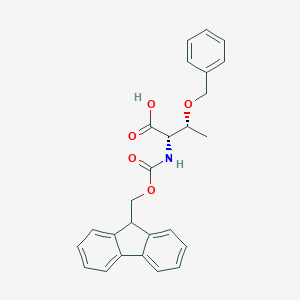

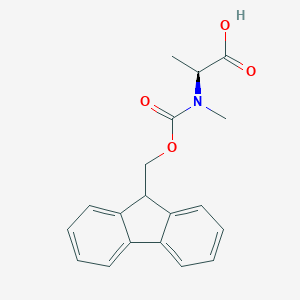

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.